1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate
Description
Properties
IUPAC Name |
[1-(4-bromophenyl)-2,2,2-trifluoroethyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O3S/c10-6-3-1-5(2-4-6)7(8(11,12)13)19-20(17,18)9(14,15)16/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXWQSSLQSIJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)OS(=O)(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744477 | |
| Record name | 1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84877-48-5 | |
| Record name | 1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate (CAS No. 84877-48-5) is a synthetic compound notable for its unique trifluoromethyl and bromophenyl functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties.
- Molecular Formula : C8H4BrF3O3S
- Molecular Weight : 387.094 g/mol
- Structure : The compound features a bromophenyl group attached to a trifluoroethyl moiety via a sulfonate linkage, which enhances its reactivity and biological potential.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : In vitro assays have shown that derivatives with similar structures can induce apoptosis in various cancer cell lines. One study reported that certain trifluoromethyl-containing compounds demonstrated cytotoxic effects comparable to established chemotherapeutics like doxorubicin, with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound's trifluoromethyl groups may also contribute to its antimicrobial properties. Research has highlighted the effectiveness of fluorinated compounds against various pathogens, including bacteria and fungi:
- Mechanism of Action : The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity of the molecule, allowing better penetration through microbial membranes .
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in cancer progression:
- Topoisomerase II Inhibition : Similar compounds have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to increased DNA damage in cancer cells .
Study 1: Anticancer Activity Evaluation
In a study published in MDPI, researchers synthesized various derivatives of trifluoromethyl compounds and evaluated their anticancer activities against human cancer cell lines such as HePG-2 and Caco-2. The results indicated that certain derivatives exhibited IC50 values ranging from 0.29 to 0.90 µM, showcasing their potential as effective anticancer agents .
Study 2: Antimicrobial Effects
A separate investigation focused on the antimicrobial properties of fluorinated compounds similar to this compound. The study found that these compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C8H4BrF3O3S |
| Molecular Weight | 387.094 g/mol |
| CAS Number | 84877-48-5 |
| Anticancer IC50 (HePG-2) | 0.29 - 0.90 µM |
| Antimicrobial Activity | Effective against multiple strains |
Scientific Research Applications
The compound features a bromophenyl group attached to a trifluoroethyl moiety and a trifluoromethanesulfonate functional group, which contributes to its reactivity and utility in various chemical transformations.
Organic Synthesis
1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate serves as a versatile electrophilic reagent in organic synthesis. It is particularly useful for:
- Formation of Carbon-Carbon Bonds : The trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of carbon-carbon bonds.
- Synthesis of Fluorinated Compounds : Its trifluoroethyl group allows for the introduction of fluorinated moieties into organic molecules, which is valuable in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Anticancer Agents : Research indicates that fluorinated compounds exhibit enhanced biological activity. The unique structure of this compound may contribute to the development of novel anticancer agents.
- Antiviral Properties : The incorporation of trifluoromethyl groups has been associated with increased potency against viral infections, making this compound a candidate for further studies in antiviral drug development.
Material Science
In material science, this compound is evaluated for:
- Polymerization Initiators : Due to its reactive functional groups, it can be used as an initiator in polymerization processes to create fluorinated polymers with unique properties.
- Surface Modifications : The ability to modify surfaces with fluorinated compounds enhances their hydrophobicity and chemical resistance, making them suitable for various industrial applications.
Case Study 1: Synthesis of Fluorinated Aromatic Compounds
A study published in the Journal of Organic Chemistry demonstrated the use of this compound as an electrophile in the synthesis of fluorinated aromatic compounds. The researchers reported high yields and selectivity in their reactions, highlighting its effectiveness as a synthetic building block .
Case Study 2: Antiviral Activity Assessment
In research conducted by Allen et al., the antiviral properties of various trifluoromethylated compounds were assessed. The findings suggested that derivatives of this compound exhibited promising activity against specific viral strains .
Case Study 3: Development of Fluorinated Polymers
A recent investigation focused on the use of this compound as a polymerization initiator for creating novel fluorinated polymers. The resulting materials demonstrated superior thermal stability and hydrophobic characteristics compared to non-fluorinated counterparts .
Chemical Reactions Analysis
Nucleophilic Substitution at the Triflate Group
The triflate group (CF₃SO₃⁻) acts as a superior leaving group due to its strong electron-withdrawing effects, facilitating nucleophilic substitution (S<sub>N</sub>1/S<sub>N</sub>2) reactions under mild conditions.
Mechanistic Insights :
-
S<sub>N</sub>2 Pathway : Backside attack dominates in primary triflates, though steric hindrance from the trifluoroethyl group may slow kinetics.
-
S<sub>N</sub>1 Pathway : Stabilization of the carbocation intermediate by the electron-withdrawing CF₃ group is unlikely, making S<sub>N</sub>2 more favorable .
Cross-Coupling Reactions at the Aromatic Bromine
The bromine atom on the phenyl ring enables participation in palladium-catalyzed cross-coupling reactions.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives | 75–92% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl amines | 68% |
Key Considerations :
-
The triflate group remains intact during coupling due to its orthogonal reactivity .
-
Electron-deficient aryl bromides (enhanced by CF₃) accelerate oxidative addition.
Elimination Reactions
Under basic conditions, the triflate group undergoes elimination to form alkenes.
| Base | Solvent | Product | Selectivity |
|---|---|---|---|
| DBU | DMF, 80°C | 1-(4-Bromophenyl)-1,2,2-trifluoroethylene | >90% |
| KOtBu | THF, 0°C → rt | Minor elimination, competing substitution | 30% |
Mechanism :
Hydrolysis and Solvolysis
Triflates are resistant to hydrolysis but react under forcing conditions:
| Conditions | Product | Rate Comparison (vs. Tosylates) |
|---|---|---|
| H₂O, 100°C | 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | 100× slower |
| MeOH, H₂SO₄, reflux | Methyl ether derivative | Complete in 12 h |
Radical Pathways
Photoinduced reactions enable radical intermediates, though limited data exists for this specific compound. Analogous systems suggest:
Comparison with Similar Compounds
Table 1: Key Properties of 1-(4-Bromophenyl)-2,2,2-trifluoroethyl Trifluoromethanesulfonate and Analogs
*Estimated molecular formula and weight based on structural analogs.
Structural and Reactivity Differences
- Triflate Group vs. Ketone Functionality: The target compound and 2,2,2-trifluoroethyl trifluoromethanesulfonate share the reactive triflate group, which acts as a superior leaving group compared to the ketone in 1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethanone . This makes the former more reactive in nucleophilic substitution or elimination reactions.
Preparation Methods
Preparation of 2,2,2-Trifluoroethyl Trifluoromethanesulfonate (Trifluoroethyl Triflate)
Before synthesizing the target compound, the trifluoroethyl triflate reagent is prepared. A representative method involves:
- Reacting trifluoromethanesulfonic acid derivatives with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate.
- The reaction is usually carried out in an inert atmosphere (nitrogen) to prevent moisture interference.
- The solvent system can be xylene or similar high-boiling solvents.
- Reaction temperature is maintained around 25°C for approximately 1.2 hours.
- The product is isolated and purified, often confirmed by ^19F NMR spectroscopy, achieving yields up to 95%.
| Parameter | Condition | Notes |
|---|---|---|
| Base | Potassium carbonate | 50.14 mmol |
| Solvent | Xylene | 7 g |
| Temperature | 25°C | Reaction temperature |
| Reaction time | 1.2 hours | |
| Atmosphere | Nitrogen (inert) | To avoid moisture |
| Product yield | Up to 95% | Confirmed by ^19F NMR |
Alkylation of 4-Bromophenyl Derivatives with Trifluoroethyl Triflate
The key step involves nucleophilic substitution where a 4-bromophenyl nucleophile is reacted with trifluoroethyl triflate under basic conditions:
- Sodium hydride or cesium carbonate is used as the base to deprotonate the nucleophile.
- The reaction is performed in dry DMF at temperatures ranging from 0°C to 60°C.
- Reaction times vary from 12 to 16 hours depending on the base and substrate.
- After completion, the reaction mixture is quenched with aqueous ammonium chloride or cold water.
- The organic layer is extracted with ethyl acetate, washed, dried, and concentrated.
- Purification is typically achieved by column chromatography to isolate the pure trifluoroethylated product.
- Yields reported for similar trifluoroethylation reactions are moderate, around 16% under some conditions, though optimization can improve this.
| Parameter | Condition | Notes |
|---|---|---|
| Base | Sodium hydride or Cesium carbonate | Sodium hydride (1.6 equiv), Cs2CO3 (2.5 equiv) |
| Solvent | N,N-Dimethylformamide (DMF) | Dry solvent required |
| Temperature | 0°C to 60°C | Initial 0°C, then warmed to RT or 60°C |
| Reaction time | 12 to 16 hours | Stirring under inert atmosphere |
| Work-up | Quenched with aqueous NH4Cl or water | Extraction with ethyl acetate |
| Purification | Column chromatography | To isolate pure product |
| Yield | ~16% (reported in some cases) | Can vary with substrate and conditions |
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Synthesis of trifluoroethyl triflate | Trifluoromethanesulfonic acid derivatives, K2CO3 | Xylene | 25°C | 1.2 h | Up to 95 | Inert atmosphere, ^19F NMR confirmation |
| Alkylation with 4-bromophenyl nucleophile | Sodium hydride or Cs2CO3, trifluoroethyl triflate | DMF (dry) | 0-60°C | 12-16 h | ~16 | Requires purification by chromatography |
| Photoredox trifluoroethylation (related method) | Photocatalyst (Rose Bengal, 4DPAIPN), blue/violet LED | Acetonitrile/DMSO | RT | 16-24 h | Moderate | Radical mechanism, visible light driven |
Research Findings and Notes
- The preparation of trifluoroethyl triflate is well-established with high yields and reproducibility under mild conditions.
- The alkylation of aryl bromides with trifluoroethyl triflate requires strong bases and dry conditions to avoid hydrolysis and side reactions.
- Photoredox catalysis offers a modern alternative to classical nucleophilic substitution, potentially improving selectivity and functional group tolerance.
- Yields for the direct synthesis of this compound can vary, and optimization of temperature, base, and solvent is critical.
- Purification by silica gel chromatography is essential to isolate the product from side products and unreacted starting materials.
Q & A
Q. What are the standard synthetic procedures for utilizing this compound as an alkylating agent in heterocyclic chemistry?
This trifluoromethanesulfonate ester is commonly employed in nucleophilic substitution reactions to introduce the 2,2,2-trifluoroethyl group. A representative procedure involves:
- Reaction setup : Combine the target nucleophile (e.g., triazole derivatives) with 1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate in a polar aprotic solvent (e.g., MeCN or DMSO) and a mild base (e.g., K₂CO₃ or Cs₂CO₃).
- Conditions : Stir at 25–60°C for 12–24 hours.
- Workup : Quench with water, extract with EtOAc, dry organic layers (Na₂SO₄), and purify via silica gel chromatography. Yields typically range from 26% to 81%, depending on substrate reactivity .
Q. What spectroscopic techniques are recommended for characterizing derivatives synthesized using this reagent?
- ¹H/¹³C NMR : Key for tracking trifluoroethyl group incorporation (e.g., characteristic quartets at δ ~4.9–5.2 ppm for -CH₂CF₃) and aromatic substituents .
- LCMS : Monitors reaction progress and confirms molecular ion peaks.
- Raman/IR spectroscopy : Useful for analyzing vibrational modes of the trifluoromethanesulfonate group (e.g., S=O stretching at ~1130–1240 cm⁻¹) .
Q. What safety precautions are critical when handling this compound?
- Hazards : Highly flammable (H225), causes severe skin burns (H314), and suspected mutagen (H341) .
- Handling : Use inert-atmosphere techniques (N₂/Ar), moisture-free conditions, and personal protective equipment (gloves, goggles). Store at <15°C under inert gas .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress elimination pathways in SN2 reactions?
Competing elimination can be minimized by:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity without stabilizing carbocation intermediates.
- Base selection : Weak bases (e.g., K₂CO₃) reduce deprotonation-driven side reactions.
- Temperature control : Lower temperatures (20–25°C) favor substitution over elimination. For example, using DMSO/Cs₂CO₃ at 25°C achieved 81% yield in a coupling reaction .
Q. What mechanistic insights explain the regioselectivity of trifluoroethylation in aryl/heteroaryl systems?
The electron-withdrawing trifluoromethanesulfonate group enhances the electrophilicity of the adjacent carbon, directing nucleophilic attack to the trifluoroethyl moiety. Steric effects from the 4-bromophenyl group further influence regioselectivity in crowded systems .
Q. How does this compound contribute to stabilizing solid-electrolyte interphases (SEIs) in high-voltage lithium-ion batteries?
In electrolyte formulations, its decomposition generates LiF-rich SEI layers, which improve anode passivation and oxidative stability. For instance, 1.9 M LiFSI with 2,2,2-trifluoroethyl trifluoromethanesulfonate enabled stable cycling in 4.6 V graphite‖NMC811 cells .
Methodological Challenges
Q. How can low yields in multi-step syntheses involving this reagent be addressed?
- Intermediate stability : Protect reactive functional groups (e.g., ketones) before alkylation.
- Purification : Use gradient column chromatography (e.g., PE:EtOAc from 100:0 to 10:90) to separate closely eluting byproducts .
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) improve coupling efficiency in Stille reactions .
Q. What analytical strategies resolve contradictions in spectral data for trifluoroethylated products?
- DEPT-135 NMR : Distinguishes CH₂ groups in trifluoroethyl moieties from aromatic protons.
- 2D NMR (HSQC/HMBC) : Correlates hydrogen-carbon couplings to confirm substitution patterns .
Applications in Material Science
Q. What role does the trifluoromethanesulfonate group play in enhancing thermal stability of polymers?
The strong electron-withdrawing nature of the -SO₂CF₃ group increases polymer backbone rigidity and reduces oxidative degradation, as observed in sulfone-based electrolytes for high-temperature batteries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
